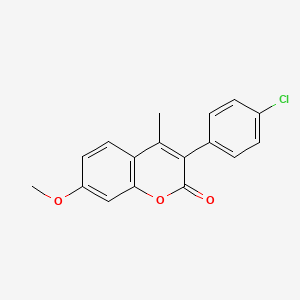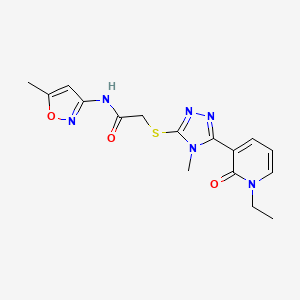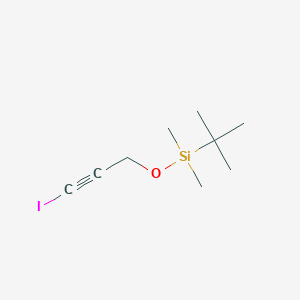
methyl 2-(2-(N-methylmethylsulfonamido)acetamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives have been prepared from enaminones via the reaction with different nucleophiles and electrophiles . The structure elucidation of the designed compounds was derived from their spectral information .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Enaminones, which are used in the synthesis of thiophene derivatives, have been proved to be extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Scientific Research Applications
Synthesis and Chemical Reactivity
This compound is often utilized in the synthesis of pharmaceuticals and herbicides, demonstrating the importance of its structural motifs in organic chemistry. For instance, the study by Wang Tian-gui (2006) highlights the use of acetic acid as a solvent in the production process of related compounds, emphasizing the need for efficient recovery and reuse methods due to environmental considerations (Wang Tian-gui, 2006). Similarly, Gol'dfarb et al. (1986) explored acylaminomethylation reactions involving thiophenes, providing foundational knowledge for further modifications and applications of such compounds (Gol'dfarb et al., 1986).
Applications in Heterocyclic Chemistry
Research by Rassadin et al. (2009) demonstrates the compound's role in synthesizing bicyclic sultams, showcasing its versatility in creating complex organic structures with potential pharmaceutical applications (Rassadin et al., 2009). Another study explores the creation of novel heterocyclic systems, further highlighting the compound's utility in the development of new pharmacologically active molecules (Yagodkina-Yakovenko et al., 2018).
Environmental and Safety Considerations
The assessment of the genotoxic and carcinogenic potentials of thiophene derivatives, including those related to methyl 2-(2-(N-methylmethylsulfonamido)acetamido)thiophene-3-carboxylate, underscores the necessity of understanding the safety and environmental impact of these compounds. A study by Lepailleur et al. (2014) employed in vitro and in silico methodologies to evaluate these aspects, contributing to a comprehensive understanding of the compound's implications beyond its immediate applications (Lepailleur et al., 2014).
Mechanism of Action
While the mechanism of action for the specific compound “methyl 2-(2-(N-methylmethylsulfonamido)acetamido)thiophene-3-carboxylate” is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Properties
IUPAC Name |
methyl 2-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S2/c1-12(19(3,15)16)6-8(13)11-9-7(4-5-18-9)10(14)17-2/h4-5H,6H2,1-3H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXXSECJMUWFAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=CS1)C(=O)OC)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B2356908.png)


![1-[(2-chlorophenyl)methyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2356913.png)

![N-(3-methoxypropyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2356919.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2356920.png)



![1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone](/img/structure/B2356927.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2356928.png)
![5-chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B2356929.png)
